molecular formula C16H14N2O2 B11701564 4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide

4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide

Cat. No.: B11701564
M. Wt: 266.29 g/mol
InChI Key: UOQAZBRVQLQPSG-FZHIPVGDSA-N
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Description

4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is a chemical compound known for its potential applications in various fields, including corrosion inhibition and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydrazone linkage and phenyl groups, contributing to its reactivity and functionality.

Preparation Methods

The synthesis of 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and cinnamaldehyde. The reaction is usually carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide exerts its effects, particularly as a corrosion inhibitor, involves adsorption onto the metal surface. This adsorption forms a protective layer that prevents the metal from reacting with corrosive agents. The compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives such as:

Compared to these compounds, 4-hydroxy-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is unique due to its specific structural configuration, which may contribute to its higher efficiency as a corrosion inhibitor and its potential biological activities.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-hydroxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C16H14N2O2/c19-15-10-8-14(9-11-15)16(20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,19H,(H,18,20)/b7-4+,17-12+

InChI Key

UOQAZBRVQLQPSG-FZHIPVGDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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